Cas no 2138261-54-6 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine
- EN300-1115807
- 2138261-54-6
-
- Inchi: 1S/C10H19N3O2S/c1-10(2,8-11)4-5-13-7-9(6-12-13)16(3,14)15/h6-7H,4-5,8,11H2,1-3H3
- InChI Key: RUKSDUWLTOGYPP-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)CCC(C)(C)CN)(=O)=O
Computed Properties
- Exact Mass: 245.11979803g/mol
- Monoisotopic Mass: 245.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 86.4Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115807-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1115807-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1115807-0.25g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1115807-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1115807-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 1g |
$857.0 | 2023-06-09 | ||
| Enamine | EN300-1115807-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1115807-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 5g |
$2485.0 | 2023-06-09 | ||
| Enamine | EN300-1115807-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 10g |
$3683.0 | 2023-06-09 | ||
| Enamine | EN300-1115807-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1115807-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine |
2138261-54-6 | 95% | 5g |
$3273.0 | 2023-10-27 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine
Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine (CAS No. 2138261-54-6)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2138261-54-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this compound features a pyrazole core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. The presence of a 4-methanesulfonyl group and a bulky 2,2-dimethylbutan-1-amine side chain contributes to its unique physicochemical properties and potential therapeutic applications.
The pyrazole moiety is particularly noteworthy due to its wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In recent years, there has been a surge in the development of pyrazole derivatives as lead compounds for drug discovery. The methanesulfonyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the 2,2-dimethylbutan-1-amine moiety provides steric hindrance and improves solubility, making it an attractive scaffold for further optimization.
In the context of contemporary pharmaceutical research, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine has been explored for its potential role in modulating various biological pathways. Studies have indicated that this compound may exhibit inhibitory effects on enzymes involved in cancer progression, such as kinases and phosphodiesterases. The< strong>pyrazole core interacts with these targets through hydrogen bonding and hydrophobic interactions, leading to potent binding affinities. Furthermore, the< strong>4-methanesulfonyl group can serve as a pharmacophore for enhancing receptor binding and improving drug-like properties.
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the< strong>pyrazole ring typically begins with condensation reactions between hydrazine derivatives and carbonyl compounds. Subsequent functionalization with the< strong>4-methanesulfonyl group and the< strong>2,2-dimethylbutan-1-amine side chain requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.
The pharmacological profile of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine has been evaluated through both in vitro and in vivo studies. Preliminary results suggest that this compound demonstrates significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The< strong pyrazole 4-methanesulfonyl
In recent years, there has been growing interest in developing small molecule inhibitors that target specific enzymes implicated in chronic diseases such as diabetes and neurodegenerative disorders. The structural features of 4-(4-methanesulfonyl-1H-pyrazol -1 -yl)-2 , 2-dimethylbutan -1 -amine make it a promising candidate for further investigation in these areas. For instance , studies have suggested that this compound may modulate insulin signaling pathways by interacting with receptor tyrosine kinases . This capability could be exploited for the development of novel therapeutic strategies against type 2 diabetes.
The development of new drugs relies heavily on understanding the interactions between molecules and biological targets at a molecular level . Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting how 4-(4-methanesulfonyl -1H-pyrazol -1 -yl)-2 , 2-dimethylbutan -1 -amine interacts with its intended targets . These simulations provide valuable insights into binding affinities , enzyme inhibition constants , and potential side effects . By leveraging computational chemistry , researchers can accelerate the drug discovery process by identifying optimal analogs before conducting costly wet-lab experiments.
The future prospects for 4-(4-methanesulfonyl -1H-pyrazol -1 -yl)-2 , 2-dimethylbutan -1 -amine are bright , given its promising pharmacological properties and versatile chemical framework . Further research is warranted to explore its full therapeutic potential across different disease indications . Collaborative efforts between academic institutions , pharmaceutical companies , and biotechnology firms will be essential in translating laboratory findings into clinical applications . As our understanding of disease mechanisms continues to evolve , compounds like this one may play pivotal roles in next-generation therapeutics.
2138261-54-6 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,2-dimethylbutan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)